7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Overview
Description
7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is a synthetic organic compound with the molecular formula C11H14FNO It is characterized by the presence of a fluorine atom at the 7th position, two methyl groups at the 2nd position, and an amine group at the 4th position of the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran.
Amination: The key step involves the introduction of the amine group at the 4th position. This can be achieved through nucleophilic substitution reactions using appropriate amine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the reaction.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The fluorine atom and amine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its effects on biological systems and its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine: Substitution of fluorine with chlorine can lead to different chemical properties and applications.
7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol:
Uniqueness
The presence of the fluorine atom at the 7th position and the amine group at the 4th position makes 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine unique
Properties
IUPAC Name |
7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5,9H,6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKAMJZSIYJVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)F)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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